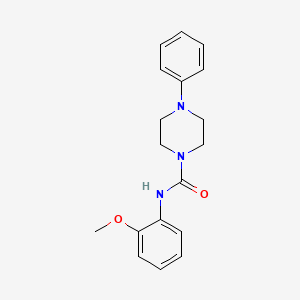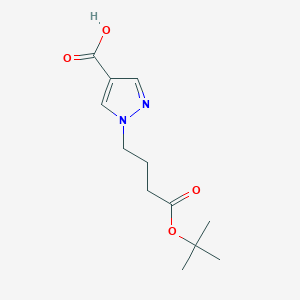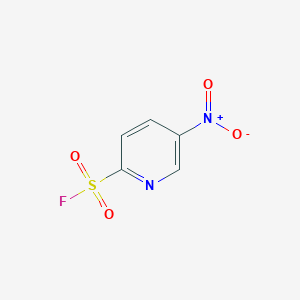![molecular formula C17H25ClN4O B2968567 N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride CAS No. 2637467-77-5](/img/structure/B2968567.png)
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While I found some information on the synthesis of similar compounds , specific details on the synthesis of “N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride” were not available.Molecular Structure Analysis
The molecular structure of this compound was not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” were not found in the available resources .作用機序
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride inhibits the activity of EZH2, which is a histone methyltransferase that plays a key role in epigenetic regulation. EZH2 catalyzes the methylation of histone H3 at lysine 27, which leads to the repression of gene expression. Inhibition of EZH2 by this compound results in the derepression of genes that are normally silenced by EZH2, leading to the inhibition of cancer cell growth and other biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on EZH2 activity, with an IC50 value of 0.24 nM. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to improve glucose homeostasis in animal models.
実験室実験の利点と制限
One of the main advantages of N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride is its high potency and selectivity for EZH2 inhibition. This makes it a valuable tool for studying the role of EZH2 in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride. One area of interest is the development of more potent and selective EZH2 inhibitors. Another area of interest is the investigation of the role of EZH2 in other diseases, such as neurodegenerative disorders. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its effects on gene expression and epigenetic regulation.
合成法
The synthesis of N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of palladium-catalyzed cross-coupling reactions, which is a well-established method in organic chemistry. The final product is purified by column chromatography to obtain a pure compound.
科学的研究の応用
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to improve glucose homeostasis in animal models.
Safety and Hazards
特性
IUPAC Name |
N-cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O.ClH/c1-21-16-9-5-4-8-14(16)15(20-21)12-18-11-10-17(22)19-13-6-2-3-7-13;/h4-5,8-9,13,18H,2-3,6-7,10-12H2,1H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXCFTLPZNGYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CNCCC(=O)NC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide](/img/structure/B2968484.png)

![1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2968487.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2968491.png)
![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)

![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)
![1-[2-Butan-2-yl-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)
![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)
